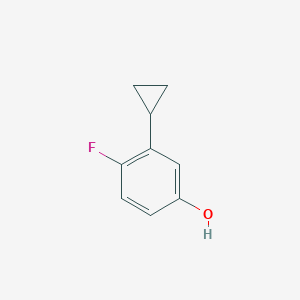

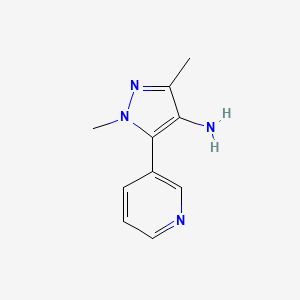

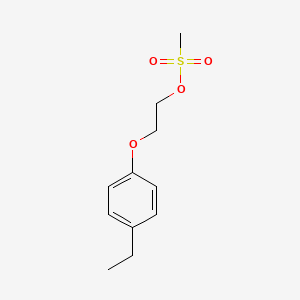

1,3-Dimethyl-5-pyridin-3-ylpyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dimethyl-5-pyridin-3-ylpyrazol-4-amine, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research.

Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed efficient methods for synthesizing pyridine-pyrimidines and their bis-derivatives using 1,3-Dimethyl-5-pyridin-3-ylpyrazol-4-amine derivatives. For example, a study demonstrated a novel multicomponent synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation and solvent-free conditions. This method offers easy recovery, reusability of the catalyst, and excellent yields, highlighting its potential for green chemistry applications (Rahmani et al., 2018).

Heterocyclic Chemistry

Heterocyclic compounds, including pyrazolo[3,4-b]pyridines, have been synthesized through domino reactions involving this compound derivatives. These reactions facilitate the formation of complex molecules with potential pharmaceutical applications, demonstrating the compound's utility in generating novel heterocyclic systems (Gunasekaran et al., 2014).

Antimicrobial and Insecticidal Applications

The synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation has been explored, showing significant insecticidal and antibacterial potential. This research underscores the importance of this compound derivatives in developing new agents for pest control and combating microbial resistance (Deohate & Palaspagar, 2020).

Molecular Structure Investigations

The molecular structures of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties were investigated, providing insight into intermolecular interactions and electronic properties. This research highlights the versatility of this compound derivatives in designing materials with specific electronic and structural characteristics (Shawish et al., 2021).

Catalytic Applications

This compound derivatives have been employed in catalytic processes to achieve high enantioselectivity in Michael additions. This application is crucial for the synthesis of pharmaceuticals and fine chemicals, demonstrating the compound's role in facilitating stereoselective reactions (Itoh & Kanemasa, 2002).

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which include 1,3-dimethyl-5-pyridin-3-ylpyrazol-4-amine, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .

Biochemical Pathways

It is known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .

Safety and Hazards

properties

IUPAC Name |

1,3-dimethyl-5-pyridin-3-ylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-9(11)10(14(2)13-7)8-4-3-5-12-6-8/h3-6H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXZSSLNDJKYEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)C2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2754527.png)

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2754532.png)

![2-ethyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2754539.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2754541.png)